3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole
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Overview
Description
3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In cancer treatment, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, it has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain.
Advantages and Limitations for Lab Experiments
3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its effects.
Future Directions
There are several future directions for research on 3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole. One direction is to explore its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to investigate its potential as a therapeutic agent for autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole involves a series of chemical reactions. The starting material is 2-methylbenzimidazole, which is reacted with 3-chloro-1-propanol to produce the intermediate compound. This intermediate is then reacted with 2,4-dimethyl-1,3-oxazole to produce the final product.
Scientific Research Applications
3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole has been extensively researched for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its antimicrobial and antifungal properties.
properties
IUPAC Name |
3,5-dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11-15(12(2)22-19-11)10-20-8-14(9-20)21-13(3)18-16-6-4-5-7-17(16)21/h4-7,14H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSNFQVMKGEKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(C2)N3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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